molecular formula C6H3F3N4O B2954795 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 140911-30-4

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2954795
CAS No.: 140911-30-4
M. Wt: 204.112
InChI Key: AKSBEPXPVPRRHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique triazolo-pyrazine structure, which includes a trifluoromethyl group, contributing to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps :

    Hydrazine Substitution: Ethanol and hydrazine hydrate are added to a reactor, followed by the dropwise addition of 2-chloropyrazine. The reaction mixture is maintained at 60-61°C for 15 hours.

    Trifluoroacetyl Group Induction: Chlorobenzene and trifluoroacetic anhydride are added to the mixture, followed by heating and the addition of methanesulfonic acid. The mixture is refluxed, and trifluoroacetic acid is distilled out.

    Cyclization and Pyrazine Ring Reduction: The mixture is subjected to reduced pressure concentration, and the pH is adjusted to 12. Organic phases are separated, and impurities are removed to obtain the desired product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-pressure reactors and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like palladium on carbon.

    Substitution: The trifluoromethyl group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Palladium on carbon in the presence of hydrogen gas.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-trifluoromethylated products .

Scientific Research Applications

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets. For instance, as a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels . The compound’s trifluoromethyl group plays a crucial role in its binding affinity and selectivity.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(trifluoromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N4O/c7-6(8,9)5-12-11-3-4(14)10-1-2-13(3)5/h1-2H,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSBEPXPVPRRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)(F)F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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